molecular formula C10H14BrNO B1271181 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine CAS No. 499980-87-9

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine

Cat. No. B1271181
M. Wt: 244.13 g/mol
InChI Key: FFKROXJDDPPCLJ-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine”.



Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and reactivity. However, specific information about the molecular structure of “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is not readily available.



Chemical Reactions Analysis

The chemical reactions involving “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” are not clearly documented in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and uses. However, specific information about the physical and chemical properties of “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is not readily available.


Scientific Research Applications

Metabolic Pathway Analysis

Research on 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine has revealed insights into its metabolic pathways. For instance, Kanamori et al. (2002) studied its metabolism in rats, identifying several metabolites and suggesting multiple operative metabolic pathways, including deamination and acetylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Molecular Conformation and Structure Studies

Research by Macleod and Simons (2004) explored the molecular conformation and structure of 2-phenoxy ethylamine, a related compound, using spectroscopic methods and ab initio calculations. This study contributes to understanding the chemical properties and potential applications of similar compounds (Macleod & Simons, 2004).

Application in Intelligent Druggery Design

The capability of artificial neural networks (ANN) in intelligent druggery design, utilizing compounds like N, N dimethyl 2 bromo(substituted phenyl) ethylamines, was explored by Ni Guo (2001). This research demonstrates the potential of ANN in predicting the activity of such compounds, indicating a significant role in drug design processes (Ni Guo, 2001).

Synthesis and Antibacterial Activity

A study by Arutyunyan et al. (2015) on the synthesis of related compounds and their antibacterial activity highlights the potential medical applications of 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine derivatives. This research contributes to the development of new antibacterial agents (Arutyunyan, Akopyan, Papoyan, Paronikyan, Stepanyan, Panosyan, & Gevorgyan, 2015).

Pharmaceutical Applications

Westmoreland and Arnold (2006) investigated the synthesis and application of phenoxytriamine complexes of yttrium using derivatives of 2-phenoxy ethylamine. Their research emphasizes the utility of such compounds in polymerization processes, relevant in pharmaceutical and industrial applications (Westmoreland & Arnold, 2006).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. However, specific safety and hazard information for “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” is not readily available.


Future Directions

The future directions for research on “2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine” are not clearly documented in the available resources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult a specialist or conduct further research.


properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKROXJDDPPCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365030
Record name 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine

CAS RN

499980-87-9
Record name 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 499980-87-9
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